molecular formula C10H16 B1236590 3,7-Dimethylocta-1,3,7-triene CAS No. 502-99-8

3,7-Dimethylocta-1,3,7-triene

Cat. No.: B1236590
CAS No.: 502-99-8
M. Wt: 136.23 g/mol
InChI Key: XJPBRODHZKDRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dimethylocta-1,3,7-triene is a natural product found in Neolitsea aciculata, Zanthoxylum schinifolium, and other organisms with data available.

Biological Activity

3,7-Dimethylocta-1,3,7-triene, commonly known as α-ocimene , is a monoterpene with the molecular formula C10H16C_{10}H_{16}. It is primarily found in various plants and fruits and is notable for its distinct aroma and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, antimicrobial effects, and potential therapeutic applications.

  • IUPAC Name : (Z)-3,7-dimethylocta-1,3,7-triene
  • Molecular Weight : 136.234 g/mol
  • CAS Number : 6874-44-8
  • Structure : The compound features a linear arrangement of carbon atoms with three double bonds, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that α-ocimene exhibits significant antimicrobial properties. A study examining the essential oils of various plants found that α-ocimene showed effective inhibition against several bacterial strains. The following table summarizes some key findings:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli14
Staphylococcus aureus12
Candida albicans10

These results suggest that α-ocimene could be a promising candidate for developing natural antimicrobial agents.

Anti-fungal Activity

In addition to its antibacterial effects, α-ocimene has demonstrated antifungal activity. A study on the leaf and twig oils of Litsea acutivena revealed that α-ocimene effectively inhibited the growth of various fungal pathogens. The compound's mechanism appears to involve disrupting fungal cell membranes, leading to cell death.

Insecticidal Effects

α-Ocimene is also known for its insecticidal properties. It acts as a natural repellent against certain pests, making it valuable in agricultural applications. Research has shown that exposure to α-ocimene can deter insect feeding and oviposition behaviors.

Case Studies

  • Essential Oils from Aromatic Plants :
    A study published in the Journal of Essential Oil Research investigated the composition of essential oils from several aromatic plants. The results indicated that α-ocimene was one of the major components contributing to the oils' antimicrobial and insect-repelling properties .
  • Therapeutic Applications :
    In a clinical setting, researchers explored the potential use of α-ocimene in treating skin infections caused by resistant bacteria. The compound was applied topically and showed promising results in reducing infection severity and promoting healing .

Properties

IUPAC Name

3,7-dimethylocta-1,3,7-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,8H,1-2,6-7H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPBRODHZKDRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC=C(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052135
Record name 3,7-Dimethylocta-1,3,7-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-99-8
Record name α-Ocimene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Octatriene, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-Dimethylocta-1,3,7-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethylocta-1,3,7-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethylocta-1,3,7-triene
Reactant of Route 2
3,7-Dimethylocta-1,3,7-triene
Reactant of Route 3
3,7-Dimethylocta-1,3,7-triene
Reactant of Route 4
Reactant of Route 4
3,7-Dimethylocta-1,3,7-triene
Reactant of Route 5
3,7-Dimethylocta-1,3,7-triene
Reactant of Route 6
3,7-Dimethylocta-1,3,7-triene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.